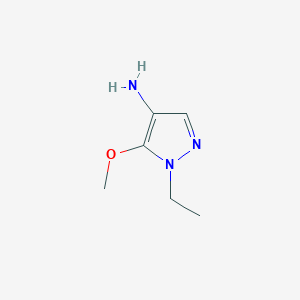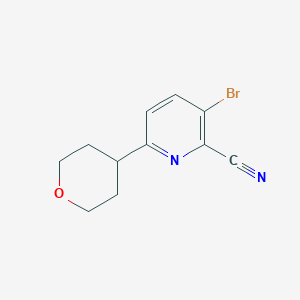![molecular formula C5H3BrN4 B13921275 4-Bromotriazolo[1,5-C]pyrimidine](/img/structure/B13921275.png)
4-Bromotriazolo[1,5-C]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromotriazolo[1,5-C]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the fusion of a triazole ring with a pyrimidine ring, with a bromine atom attached to the fourth position of the triazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromotriazolo[1,5-C]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-1H-1,2,3-triazole with a suitable pyrimidine derivative. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions: 4-Bromotriazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Major Products Formed: The major products formed from these reactions include various substituted triazolopyrimidines, which can have different functional groups attached to the triazole or pyrimidine rings.
科学的研究の応用
4-Bromotriazolo[1,5-C]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of novel drugs, particularly as inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and protein kinases.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biological studies to investigate cellular processes and pathways.
Industrial Applications: The compound is used in the synthesis of various agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Bromotriazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, thereby preventing the phosphorylation of key substrates involved in cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to interact with different enzymes and receptors makes it a versatile tool in drug discovery.
類似化合物との比較
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine
Comparison: 4-Bromotriazolo[1,5-C]pyrimidine is unique due to the presence of the bromine atom, which can be easily substituted to create a variety of derivatives. This makes it a valuable intermediate in synthetic chemistry. Compared to other similar compounds, it offers a distinct reactivity profile and potential for diverse applications in medicinal and material science .
特性
分子式 |
C5H3BrN4 |
|---|---|
分子量 |
199.01 g/mol |
IUPAC名 |
4-bromotriazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C5H3BrN4/c6-4-1-7-3-10-5(4)2-8-9-10/h1-3H |
InChIキー |
XCHSPELLMJSHPI-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CN=CN2N=N1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Azaspiro[3.5]nonan-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13921193.png)

![Tert-butyl cis-2-(hydroxymethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13921199.png)






![Tert-butyl 4-[(5-bromo-2-chloro-4-pyridyl)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13921268.png)


![Methyl 4-[amino(cyano)methyl]benzoate](/img/structure/B13921280.png)
![Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B13921297.png)
